![molecular formula C15H19N3O5S B2958086 Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate CAS No. 1043465-56-0](/img/structure/B2958086.png)
Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Furan derivatives play a crucial role in organic synthesis and catalysis. For instance, the solvent-free microwave-assisted synthesis of furan-based compounds has demonstrated potential in creating substances with antibacterial activity (Ashok, Sudershan, & Khalilullah, 2012). Similarly, furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangement reactions to afford benzo[b][1,4]thiazine and oxazine derivatives, showcasing the versatility of furan compounds in synthesizing complex heterocyclic structures (Reddy et al., 2012).
Biological Activities
Furan derivatives are also explored for their biological activities. New furan derivatives from a mangrove-derived endophytic fungus showed potential natural product chemistry applications, highlighting the significance of furan compounds in drug discovery and development (Chen et al., 2017). Additionally, the interaction of furan derivatives with human serum albumin has been studied, indicating the importance of understanding drug-protein interactions for pharmacokinetic analysis (Karthikeyan et al., 2016).
Antimicrobial and Antioxidant Properties
Furan derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. For example, synthesis and antimicrobial evaluation of some 1,3,4-oxadiazole derivatives have shown remarkable activities against bacteria, indicating the potential of furan-based compounds in developing new antimicrobial agents (Jafari et al., 2017). Additionally, novel chalcone derivatives synthesized from furan compounds have demonstrated potent antioxidant activities, further emphasizing the utility of furan derivatives in creating bioactive molecules (Prabakaran, Manivarman, & Bharanidharan, 2021).
Mécanisme D'action
Target of Action
The compound contains a furan ring, which is a common structural motif in many biologically active compounds . The specific targets of this compound would depend on its overall structure and any modifications it might undergo in the body.
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, compounds containing a furan ring often undergo electrophilic substitution reactions . This could potentially lead to interactions with various biological targets.
Biochemical Pathways
Furan derivatives can be involved in a variety of biochemical pathways. For example, furan derivatives can be obtained from biomass and have been found to be promising, sustainable, and industrially applicable alternatives to various petroleum-derived chemicals .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate are largely derived from its furan nucleus . Furan derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the furan derivative .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
propyl 2-[1-(furan-2-carbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-2-7-23-12(19)9-10-13(20)16-5-6-18(10)15(24)17-14(21)11-4-3-8-22-11/h3-4,8,10H,2,5-7,9H2,1H3,(H,16,20)(H,17,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXGVLQEXWTWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2958003.png)
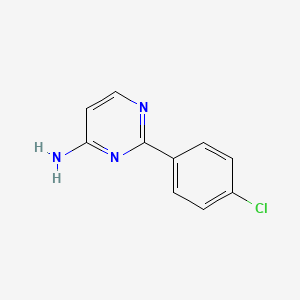
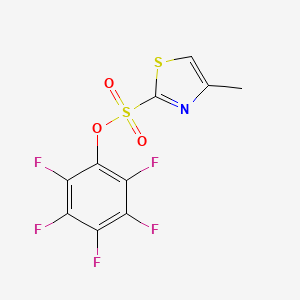
![7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2958007.png)
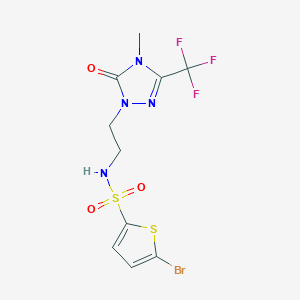
![Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2958014.png)
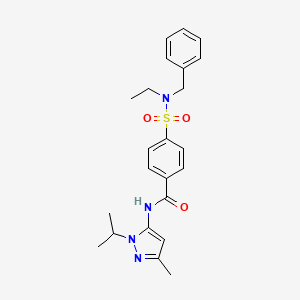
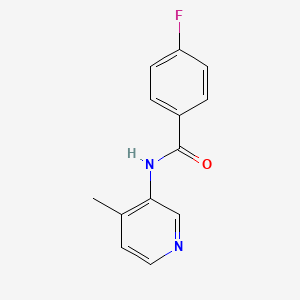
![N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2958018.png)
![[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2958020.png)

![[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2958025.png)
![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2958026.png)

